pKa Comparison vs. 2,3-Diamino-6-bromopyridine
The predicted acid dissociation constant (pKa) of 6-Bromopyridine-3,4-diamine is 4.94 ± 0.42 . This value is significantly higher than that of its 2,3-diamine isomer, 2,3-diamino-6-bromopyridine, which has a predicted pKa of 2.65 ± 0.50 . The nearly 2.3 pKa unit difference indicates that 6-Bromopyridine-3,4-diamine is a considerably weaker acid (more basic) than its isomer. This basicity difference will directly influence its reactivity in acid-base extractions, its nucleophilicity in reactions, and its ability to form salts, making it a distinct chemical entity for process development.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.94 ± 0.42 (Predicted) |
| Comparator Or Baseline | 2,3-Diamino-6-bromopyridine (CAS 129012-04-0), pKa = 2.65 ± 0.50 (Predicted) |
| Quantified Difference | ΔpKa ≈ +2.3 (Target is more basic) |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
A 2.3-unit difference in pKa is a substantial physicochemical distinction that can determine the success or failure of a purification protocol or a pH-sensitive coupling reaction.
